An In-depth Technical Guide to the Physicochemical Properties of Cu(II) Protoporphyrin IX
An In-depth Technical Guide to the Physicochemical Properties of Cu(II) Protoporphyrin IX
Introduction
Cu(II) protoporphyrin IX (Cu-PPIX) is a metalloporphyrin, a class of organic compounds characterized by a tetrapyrrole macrocycle, known as a porphine (B87208) core, complexed with a central metal ion. In this case, the central ion is copper in its +2 oxidation state. Protoporphyrin IX is a naturally occurring porphyrin that serves as a precursor to heme and chlorophyll.[1] The insertion of copper creates a stable complex with distinct physicochemical properties that make it a valuable tool in biochemical and biomedical research.
This document provides a comprehensive overview of the known physicochemical properties of Cu-PPIX, tailored for researchers, scientists, and professionals in drug development. It details its core properties, solubility, stability, and spectroscopic and electrochemical characteristics. Furthermore, it outlines common experimental protocols and visualizes key relationships to provide a practical guide for laboratory applications. Its most common application is as a negative control in studies involving heme oxygenase, an enzyme inhibited by other metalloporphyrins like Zn(II) protoporphyrin IX.[2][3][4][5]
Core Physicochemical Properties
The fundamental properties of Cu(II) protoporphyrin IX are summarized below.
| Property | Value | References |
| Molecular Formula | C₃₄H₃₂CuN₄O₄ | [3][6][7] |
| Molecular Weight | 624.2 g/mol | [6][7] |
| Appearance | Red to brown solid | [6] |
| Purity | ≥95% | [6][7] |
| CAS Number | 14494-37-2 | [3][4][7] |
Solubility and Stability
Proper handling and storage are critical for maintaining the integrity of Cu-PPIX. The compound's solubility is limited in aqueous solutions but favorable in specific organic solvents.
Table of Solubility
| Solvent | Solubility | References |
| Pyridine | Soluble | [5][6] |
| Dimethyl formamide (B127407) (DMF) | Soluble | [5][6] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [5][6] |
| Aqueous Base | Colloidal | [6] |
| Aqueous Base/Organic Solvent Mixtures | Slightly Soluble | [6] |
Table of Stability and Storage
| Condition | Details | References |
| Long-term Storage (Solid) | Stable for at least 3 years when stored at -20°C. | [4][6] |
| Light Sensitivity | Protect from light, especially when in solution, as it may be unstable. | [3][6] |
| Shipping Condition | Typically shipped with blue ice or at ambient temperature. | [4][8] |
Experimental Protocol: Solubilization of Cu-PPIX
While Cu-PPIX is poorly soluble in neutral aqueous buffers, a common procedure, adapted from protocols for its parent compound protoporphyrin IX, can be used for its preparation in solution.[2]
-
Initial Dissolution: Weigh the desired amount of Cu-PPIX solid and dissolve it in a minimal amount of a suitable organic solvent such as DMSO, DMF, or pyridine.[5][6]
-
For Semi-Aqueous Solutions: An alternative method involves initial dissolution in a small volume of 0.1M NaOH or Tris base.[2]
-
Co-Solvent Addition: To the basic solution, add a water-miscible organic solvent like ethanol, methanol, or DMSO to achieve a 50/50 (v/v) mixture, ensuring the compound is fully dissolved.[2]
-
Dilution and Buffering: The resulting clear solution can be slowly diluted into the desired aqueous medium (e.g., phosphate-buffered saline). The final solution should be buffered to a pH > 7 to maintain solubility.[2]
-
Immediate Use: Due to potential instability and aggregation in solution, it is recommended to use the prepared solution immediately.[2][6]
Spectroscopic and Electrochemical Properties
The extensive conjugated π-system of the porphyrin ring gives Cu-PPIX characteristic spectroscopic properties, which are fundamental for its characterization and application.
Table of Spectroscopic Properties
| Spectral Type | Feature | Wavelength/Range | Conditions | References |
| UV-Vis Absorption | Soret Band | ~375 nm | Solid thin film | [9] |
| Q-Band | 500-600 nm | Solid thin film | [9] | |
| Photoluminescence | Emission Maxima | Near-IR range | Solid thin film, 405 nm excitation | [9] |
| Emission | Weak | Solid thin film | [9] |
Note: The fluorescence of the parent protoporphyrin IX is known to be quenched upon chelation with copper (Cu²⁺) through a static quenching mechanism due to complex formation.[10][11]
Table of Electrochemical Properties
| Property | Value | Conditions | References |
| Charge Carrier Mobility | ~10⁻⁵ cm² V⁻¹ s⁻¹ | Holes and electrons in thin solid films deposited by resistive thermal evaporation. | [9] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of Cu-PPIX in a spectrally pure solvent (e.g., dichloromethane, DMF, DMSO) in a 10 mm path length quartz cuvette.[12] Concentrations are typically in the micromolar range (e.g., 2.5 x 10⁻⁶ M) to avoid aggregation and inner filter effects.[12]
-
Instrument Setup: Use a dual-beam spectrophotometer. Record a baseline spectrum with a cuvette containing the pure solvent.
-
Measurement: Record the absorption spectrum of the Cu-PPIX solution over a range of 300-700 nm.
-
Data Analysis: Identify the characteristic Soret band (near 400 nm) and the weaker Q-bands in the 500-600 nm region. The exact peak positions are solvent-dependent.
Biochemical Context: Role in Heme Oxygenase Pathway
Cu-PPIX is widely used in research as a negative control for studies on heme oxygenase (HO), a critical enzyme in heme catabolism. While other metalloporphyrins like Zn(II) protoporphyrin IX are potent inhibitors of HO, Cu-PPIX does not inhibit the enzyme.[2][3][13] This allows researchers to distinguish the specific effects of HO inhibition from other non-specific effects of metalloporphyrins. The heme degradation pathway is implicated in various physiological and pathological processes, including inflammation, tumor resistance, and vascular repair.[4][13][14]
Experimental Methodologies
The synthesis and subsequent characterization of Cu-PPIX follow established procedures in coordination chemistry.
Experimental Protocol: Synthesis of Cu(II) Protoporphyrin IX
This protocol is a generalized method based on the synthesis of similar metalloporphyrins.[9][15]
-
Reactant Preparation: Dissolve protoporphyrin IX in a suitable solvent, such as N,N-dimethylformamide (DMF) or methylene (B1212753) chloride, in a round-bottom flask equipped with a stir bar.[9][15]
-
Addition of Metal Salt: Add a solution of a Cu(II) salt, such as copper(II) acetate, typically in a solvent like ethanol, to the porphyrin solution.[9] An excess of the metal salt is often used.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for approximately 30-60 minutes.[15]
-
Monitoring: The reaction progress can be monitored by observing the change in the solution's fluorescence under a long-wavelength UV lamp. The disappearance of the characteristic red fluorescence of the free-base porphyrin indicates the completion of metal insertion, as the Cu(II) complex is non-fluorescent.[15]
-
Purification: After cooling, the crude product is purified, typically by column chromatography on silica (B1680970) gel, to remove unreacted starting material and byproducts.[9][15]
-
Characterization: The structure and purity of the final product are confirmed using techniques such as UV-Vis spectroscopy, mass spectrometry (e.g., MALDI-TOF), and potentially electron spin resonance (ESR) spectroscopy.[9][16]
The general workflow for the synthesis and characterization of Cu-PPIX is illustrated below.
References
- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 2. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]
- 3. Cu(II) Protoporphyrin IX | [frontierspecialtychemicals.com]
- 4. Cu(II) protoporphyrin IX | TargetMol [targetmol.com]
- 5. Copper(II) Protoporphyrin IX (free acid) - ≥95% prefix CAS No. 14494-37-2 | Aladdin Scientific [mgt-en248.env.aladdin-e.com]
- 6. Enzo Life Sciences Copper(II) Protoporphyrin IX, (25mg), Quantity: Each | Fisher Scientific [fishersci.com]
- 7. scbt.com [scbt.com]
- 8. apexbt.com [apexbt.com]
- 9. Photoconduction and Electroluminescence of Copper (II) Protoporphyrin and Chlorin Cu-C-e6 [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Physicochemical Properties of Protoporphyrin IX by Metal Ions in Acetonitrile-Water Mixture Solution [inis.iaea.org]
- 12. Microwave Synthesis, Basic Spectral and Biological Evaluation of Some Copper (II) Mesoporphyrinic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cu(II) Protoporphyrin IX - Echelon Biosciences [echelon-inc.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 16. Copper(II) protoporphyrin IX as a reporter group for the heme environment in myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
